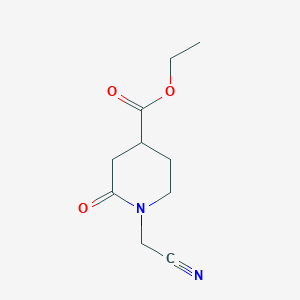
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a cyano group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanoacetic acid esters. One common method includes the condensation of piperidine-4-carboxylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of microwave irradiation are also explored to improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biological pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate.
Piperidine-4-carboxylic acid: Another precursor used in the synthesis.
Cyanoacetamide derivatives: Compounds with similar cyano and ester functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
生物活性
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Molecular Formula: C11H14N2O3
Molecular Weight: 218.24 g/mol
CAS Number: 1334414-48-0
The presence of the cyanomethyl group in its structure enhances its chemical reactivity, making it a valuable intermediate for various synthetic applications.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as a modulator for certain receptors, influencing cellular signaling processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest potential applications in developing new antimicrobial agents.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. In animal models, it has shown promise in modulating neurotransmitter levels, particularly:
- Dopamine: Increased levels were observed, indicating potential applications in treating neurodegenerative disorders.
- Serotonin: Modulation of serotonin levels suggests possible antidepressant effects.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics. -
Neuropharmacological Research:
In a study focusing on neuroprotective properties, researchers administered the compound to mice subjected to induced oxidative stress. The findings revealed a significant reduction in neuronal death and improved cognitive function, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate | Antimicrobial and enzyme inhibition | Contains a benzyl group enhancing lipophilicity |
| Mthis compound | Limited activity compared to ethyl variant | Methyl group decreases reactivity |
The cyanomethyl group significantly enhances the biological activity of this compound compared to its analogs.
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
ethyl 1-(cyanomethyl)-2-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-10(14)8-3-5-12(6-4-11)9(13)7-8/h8H,2-3,5-7H2,1H3 |
InChI 键 |
QLQKFOHHQZOCBT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(C(=O)C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















